molecular formula C9H12N2O3S2 B14813292 3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide

3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide

Cat. No.: B14813292
M. Wt: 260.3 g/mol
InChI Key: TYGIMTPIDBXLMJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxy-5-(methylthio)pyridine with sulfonamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to achieve the desired products .

Scientific Research Applications

3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-5-(methylthio)pyridine-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylsulfanylpyridine-4-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-8-5-11-4-7(14-6-2-3-6)9(8)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

TYGIMTPIDBXLMJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CN=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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